11-(2,3-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2,3-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are well-known for their effects on the central nervous system, often used as anxiolytics, sedatives, and muscle relaxants . This particular compound has been studied for its potential antioxidant and anxiolytic properties .
Preparation Methods
The synthesis of 11-(2,3-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst . The reaction conditions typically include heating the reactants in a microwave reactor, which significantly reduces the reaction time and increases the yield of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
In chemistry, it is used as a precursor for the synthesis of other benzodiazepine derivatives . In biology and medicine, it has shown promise as an antioxidant and anxiolytic agent . Its ability to scavenge free radicals and bind to the benzodiazepine binding site on GABAA receptors makes it a potential candidate for the treatment of anxiety disorders .
Mechanism of Action
The mechanism of action of 11-(2,3-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the GABAA receptors in the central nervous system . By binding to these receptors, it enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to a reduction in neuronal excitability and producing anxiolytic effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Compared to other benzodiazepine derivatives, 11-(2,3-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its unique substitution pattern and enhanced anxiolytic and antioxidant properties . Similar compounds include 11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one and 11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one .
Properties
Molecular Formula |
C21H20F2N2O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-(2,3-difluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H20F2N2O/c1-21(2)10-16-18(17(26)11-21)20(12-6-5-7-13(22)19(12)23)25-15-9-4-3-8-14(15)24-16/h3-9,20,24-25H,10-11H2,1-2H3 |
InChI Key |
XLXSHTUBGLCKPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C(=CC=C4)F)F)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.